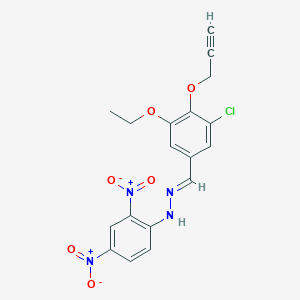![molecular formula C28H25N3O3S B298224 2-[(4-methoxyphenyl)imino]-3-methyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298224.png)
2-[(4-methoxyphenyl)imino]-3-methyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxyphenyl)imino]-3-methyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MTPI and has been synthesized through various methods to study its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of MTPI is not fully understood, but it has been suggested that the compound interacts with various cellular targets, including DNA, enzymes, and receptors. MTPI has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. The compound has also been found to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MTPI has been found to exhibit a wide range of biochemical and physiological effects, including modulation of cellular signaling pathways, inhibition of oxidative stress, and regulation of gene expression. The compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTPI has several advantages for lab experiments, including its relatively simple synthesis, high yield, and purity. The compound is also stable under various conditions and can be easily stored. However, the limitations of MTPI include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
MTPI has several potential future directions for scientific research, including further studies on its mechanism of action, optimization of its synthesis method, and development of novel derivatives with improved properties. The compound also has potential applications in drug discovery and development, particularly for the treatment of cancer and other diseases. Further studies are needed to fully understand the potential of MTPI in various fields and to develop effective therapeutic strategies.
Métodos De Síntesis
The synthesis of MTPI involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde to form Schiff base, which is then reacted with 1-(2-phenoxyethyl)-1H-indole-3-carbaldehyde to form the final product. The synthesis of MTPI has been optimized through various methods to obtain high yields and purity.
Aplicaciones Científicas De Investigación
MTPI has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit anticancer, anti-inflammatory, and antioxidant activities. MTPI has also been studied for its potential applications in treating neurodegenerative diseases and metabolic disorders.
Propiedades
Nombre del producto |
2-[(4-methoxyphenyl)imino]-3-methyl-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C28H25N3O3S |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
(5Z)-2-(4-methoxyphenyl)imino-3-methyl-5-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H25N3O3S/c1-30-27(32)26(35-28(30)29-21-12-14-22(33-2)15-13-21)18-20-19-31(25-11-7-6-10-24(20)25)16-17-34-23-8-4-3-5-9-23/h3-15,18-19H,16-17H2,1-2H3/b26-18-,29-28? |
Clave InChI |
HQGCWQATRZDRFK-GGNNGZDKSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)/SC1=NC5=CC=C(C=C5)OC |
SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)SC1=NC5=CC=C(C=C5)OC |
SMILES canónico |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4)SC1=NC5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[2-(4-butoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B298141.png)
![N-[3-(N-{[3,5-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B298142.png)
![N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298145.png)
![N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B298146.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)

![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)